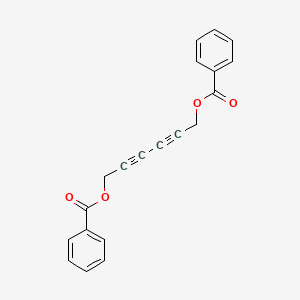
2,5-Dioxoimidazolidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxoimidazolidine-1-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. It is characterized by its imidazolidine ring structure, which contains two carbonyl groups at positions 2 and 5, and a carboxylic acid group at position 1. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxoimidazolidine-1-carboxylic acid typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate . These reactions are often catalyzed by metals such as nickel or zinc, which facilitate the formation of the imidazolidine ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxoimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxoimidazolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism by which 2,5-dioxoimidazolidine-1-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Hydantoin: A similar compound with a 2,4-dioxoimidazolidine structure, used in anticonvulsant medications.
Thiazolidine: A sulfur-containing analog with applications in diabetes treatment
Uniqueness: 2,5-Dioxoimidazolidine-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
26290-25-5 |
|---|---|
Molekularformel |
C4H4N2O4 |
Molekulargewicht |
144.09 g/mol |
IUPAC-Name |
2,5-dioxoimidazolidine-1-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-3(8)6(2)4(9)10/h1H2,(H,5,8)(H,9,10) |
InChI-Schlüssel |
ZOUWCQDALSQRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)




![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)



![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
